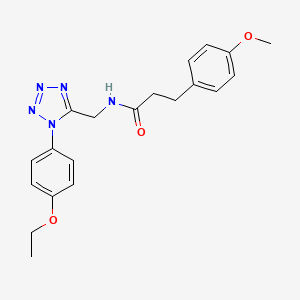
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, commonly known as ETP-101, is a novel compound that has gained significant attention in the field of scientific research. ETP-101 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling.
Mecanismo De Acción
The mechanism of action of ETP-101 involves the inhibition of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, which is responsible for the breakdown of endocannabinoids. By inhibiting N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, ETP-101 increases the levels of endocannabinoids in the brain, leading to a reduction in pain and inflammation. ETP-101 has also been shown to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects:
ETP-101 has been shown to have a wide range of biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of the endocannabinoid system, and the improvement of mood and anxiety. ETP-101 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ETP-101 in lab experiments include its high potency and selectivity for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide, making it a valuable tool for investigating the endocannabinoid system. However, ETP-101 has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experimental designs.
Direcciones Futuras
The future directions for research on ETP-101 include the investigation of its potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative disorders. Further studies are also needed to explore the safety and efficacy of ETP-101 in preclinical and clinical trials. Additionally, the development of more potent and selective N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide inhibitors may lead to the discovery of new drug candidates for the treatment of various diseases.
Métodos De Síntesis
The synthesis of ETP-101 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 4-ethoxybenzylamine with 5-chloro-1-pentyltetrazole to form the intermediate compound, which is then reacted with 4-methoxybenzoyl chloride to obtain the final product, ETP-101. The synthesis of ETP-101 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
ETP-101 has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. The primary research application of ETP-101 is in the investigation of the endocannabinoid system, which plays a critical role in the regulation of various physiological processes, including pain sensation, appetite, and mood. ETP-101 has been shown to increase the levels of endocannabinoids in the brain, leading to a reduction in pain and inflammation.
Propiedades
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-3-28-18-11-7-16(8-12-18)25-19(22-23-24-25)14-21-20(26)13-6-15-4-9-17(27-2)10-5-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGHWSPNWZFMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2719543.png)

![3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2719545.png)

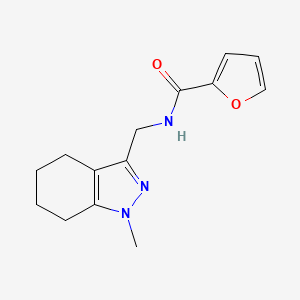
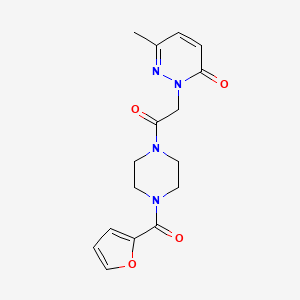
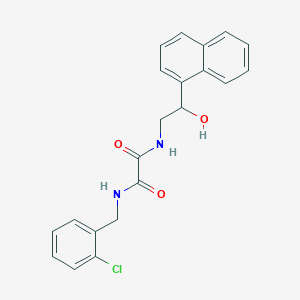

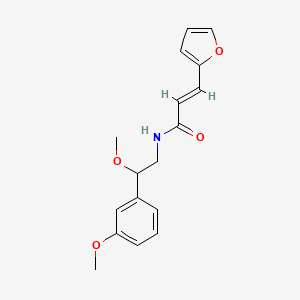
![7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2719557.png)
![4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2719559.png)

![2-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2719563.png)